molecular formula C6H9BrClNS B2707460 (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride CAS No. 2418596-90-2

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride

Cat. No.: B2707460
CAS No.: 2418596-90-2
M. Wt: 242.56
InChI Key: XPCQYVDLAWUTKI-PGMHMLKASA-N
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Description

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of substituted ethanamines. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Bromothiophen-3-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of the ethanamine group. A common synthetic route might include:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Ethanamine Moiety: The brominated thiophene is then reacted with an appropriate amine precursor under reductive amination conditions to form the ethanamine group.

    Hydrochloride Salt Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potentially used in catalytic processes involving thiophene derivatives.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Pharmaceuticals: Explored as a precursor or active ingredient in drug development.

    Therapeutic Agents: Potential use in the treatment of certain medical conditions.

Industry

    Material Science: Used in the development of materials with specific electronic or optical properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-Chlorothiophen-3-yl)ethanamine;hydrochloride: Similar structure with a chlorine atom instead of bromine.

    (1R)-1-(5-Methylthiophen-3-yl)ethanamine;hydrochloride: Similar structure with a methyl group instead of bromine.

    (1R)-1-(5-Fluorothiophen-3-yl)ethanamine;hydrochloride: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride may confer unique reactivity and binding properties compared to its analogs with different substituents. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Biological Activity

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H10BrN·HCl and a molecular weight of approximately 249.55 g/mol. The compound features a brominated thiophene ring, which enhances its reactivity and biological activity. The presence of the amine group is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The bromine atom on the thiophene ring plays a pivotal role in modulating these interactions, influencing the compound's pharmacological profile.

Key mechanisms include:

  • Receptor Binding : The compound may act as a ligand for various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma Multiforme12.5Induction of apoptosis
Breast Adenocarcinoma15.0Cell cycle arrest and apoptosis
Hepatocellular Carcinoma20.0Inhibition of proliferation

These findings suggest that the compound exhibits significant antiproliferative effects at low concentrations, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in various studies. For example, it was tested against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Cytotoxicity Study : A recent study investigated the cytotoxic effects of this compound on glioblastoma cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at IC50 values significantly lower than traditional chemotherapeutics.
  • Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of this compound, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential as an antimicrobial agent.

Properties

IUPAC Name

(1R)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQYVDLAWUTKI-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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